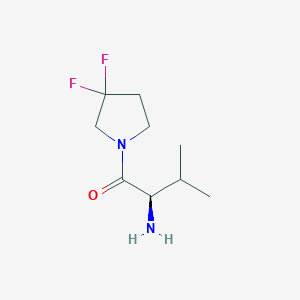

(R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one is a compound of interest in medicinal chemistry, particularly for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are used in the treatment of type 2 diabetes mellitus by prolonging the activity of incretin hormones, which help regulate blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one typically involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the difluoro group: Fluorination reactions are employed to introduce the difluoro groups at the desired positions on the pyrrolidine ring.

Amination and methylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The amino and difluoro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of (R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one is as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels.

- Case Study : A study reported the synthesis and evaluation of analogs of this compound, demonstrating its potent inhibitory activity against DPP-IV with an IC50 value of 6.3 nM. The compound exhibited excellent selectivity and oral bioavailability in preclinical models, making it a promising candidate for the treatment of type 2 diabetes .

Potential in Cancer Therapy

Research has indicated that DPP-IV inhibitors may also play a role in cancer therapy due to their effects on immune modulation and tumor microenvironment.

- Case Study : Inhibitors derived from this compound have been studied for their potential to enhance T-cell activation and proliferation, which could improve anti-tumor responses . This application is particularly relevant in the context of immunotherapy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

| Structural Modifications | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased potency |

| Variations in fluorination | Altered selectivity |

| Changes in the pyrrolidine ring | Enhanced bioavailability |

These modifications have been systematically studied to improve the compound's efficacy and safety profile .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

- Starting Materials : Identify suitable precursors.

- Reactions : Employ nucleophilic substitutions and coupling reactions.

- Purification : Use chromatography techniques to isolate the final product.

Mechanism of Action

The mechanism of action of ®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). By inhibiting DPP-IV, the compound prevents the degradation of incretin hormones, thereby enhancing their activity and improving glycemic control in patients with type 2 diabetes . The molecular targets include the active site of DPP-IV, where the compound binds and inhibits the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.

Vildagliptin: Similar to sitagliptin, it inhibits DPP-IV and is used for glycemic control.

Saxagliptin: Another member of the DPP-IV inhibitor class with similar therapeutic effects.

Uniqueness

®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its specific structural features, such as the difluoropyrrolidine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other DPP-IV inhibitors .

Biological Activity

(R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring with two fluorine atoms, which significantly influences its biological activity by enhancing binding interactions with target proteins.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary biological activities of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism and is a target for type 2 diabetes treatment. Research indicates that this compound demonstrates potent inhibitory effects on DPP-IV, with an IC50 value reported at 6.3 nM, indicating high efficacy in lowering blood glucose levels in preclinical models .

Table 1: DPP-IV Inhibition Data

Neuroprotective Effects

In addition to its metabolic benefits, this compound has shown neuroprotective properties. Inhibitor studies have indicated that it can modulate pathways associated with neuronal injury and degeneration. For instance, it has been demonstrated to inhibit dual leucine zipper kinase (DLK), which is implicated in neuronal stress responses . This suggests potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to the pyrrolidine ring and substitutions on the amino group significantly affect its biological activity. For example, the presence of fluorine atoms enhances lipophilicity and binding affinity to target receptors .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency against DPP-IV |

| Alteration of Alkyl Chain Length | Varied selectivity and efficacy |

Clinical Applications

Recent studies have explored the use of this compound in clinical settings for managing type 2 diabetes. A notable study demonstrated that patients treated with this compound exhibited significant reductions in HbA1c levels compared to placebo groups .

Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved outcomes in cognitive function tests and reduced markers of neuronal damage . These findings support its potential as a therapeutic agent for both metabolic and neurological disorders.

Properties

IUPAC Name |

(2R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2O/c1-6(2)7(12)8(14)13-4-3-9(10,11)5-13/h6-7H,3-5,12H2,1-2H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVWEQDCCOKTRT-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C1)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N1CCC(C1)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.